

QX-314 Chloride: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: QX-314 chloride

Cat. No.: B005542

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Prepared for: Researchers, scientists, and drug development professionals

Abstract

QX-314 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine. Due to its permanent positive charge, it is membrane-impermeable and, therefore, largely inactive when applied extracellularly to voltage-gated sodium channels. However, its unique mechanism of action, which allows for selective entry into specific neuronal populations through large-pore ion channels such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), has made it an invaluable tool in neuropharmacology research. Once inside the cell, QX-314 effectively blocks voltage-gated sodium channels from the intracellular side, leading to a potent and long-lasting inhibition of neuronal excitability. This targeted action allows for the selective silencing of nociceptive neurons without affecting motor or other sensory modalities, offering a powerful approach for studying pain pathways and developing novel analgesic strategies. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental applications of **QX-314 chloride**.

Chemical and Physical Properties

QX-314 chloride, also known as N-Ethyllidocaine chloride, is a synthetic compound with well-defined chemical and physical characteristics.^{[1][2]} These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
Chemical Name	N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride	[3][4]
Synonyms	QX 314 chloride, N-Ethyllidocaine chloride	[5][6]
Molecular Formula	C ₁₆ H ₂₇ ClN ₂ O	[1][5][7][8]
Molecular Weight	298.85 g/mol	[4][7][8]
CAS Number	5369-03-9	[1][5][7][8]
Purity	≥98%	[3][7]
Appearance	White solid	[4]
Solubility	Soluble in water (up to 100 mM)	[7]
Storage	Store at room temperature under desiccating conditions. The product can be stored for up to 12 months.	[1][2][7]

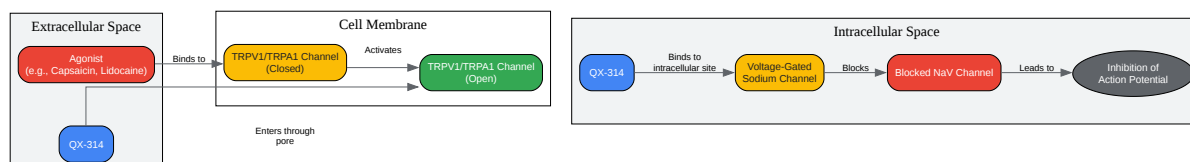
Mechanism of Action: A Targeted Intracellular Blockade

The primary mechanism of action of **QX-314 chloride** involves the intracellular blockade of voltage-gated sodium channels (NaVs).^{[9][10]} Unlike its parent compound, lidocaine, the permanent positive charge of QX-314 prevents it from readily crossing the neuronal cell membrane.^{[11][12]} This property is central to its utility as a selective neuronal inhibitor.

Entry into Neurons via Large-Pore Ion Channels

The key to QX-314's activity lies in its ability to enter neurons through the pores of certain ion channels, most notably TRPV1 and TRPA1.^{[11][13]} These channels are predominantly expressed in nociceptive (pain-sensing) neurons. When activated by their respective agonists

(e.g., capsaicin for TRPV1, mustard oil or cinnamaldehyde for TRPA1), the pores of these channels open to a sufficient diameter to allow the passage of QX-314 into the cytoplasm.[11] [13] Interestingly, some local anesthetics, including lidocaine and bupivacaine, can also act as agonists for TRPV1 and TRPA1 channels, facilitating the entry of co-administered QX-314.



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Signaling pathway of **QX-314 chloride**'s mechanism of action.

Intracellular Blockade of Voltage-Gated Sodium Channels

Once inside the neuron, QX-314 binds to a site on the intracellular side of voltage-gated sodium channels, similar to the binding site of conventional local anesthetics.[10] This binding stabilizes the inactivated state of the sodium channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[12] This leads to a potent and long-lasting inhibition of neuronal excitability. The block is use-dependent, meaning it is more pronounced in neurons that are firing at higher frequencies.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and properties of **QX-314 chloride**.

Table 1: In Vitro Efficacy

Parameter	Value	Cell Type/Condition	Reference
Estimated IC ₅₀ (Intracellular)	~57 µM	Nav1.7 and Nav1.1 channels	[5]
IC ₅₀ (Extracellular)	2.0 ± 0.3 mM	HEK293 cells expressing Nav1.7	[2]
Effective Intracellular Concentration	1 mM	Rat CA1 pyramidal neurons (for action potential block)	
Effective Intracellular Concentration	5 mM	Rat hippocampal neurons (for blocking specific currents)	[13]
Effective Intracellular Concentration	10 µM	GH ₃ cells (progressive decline in INa amplitude)	[5]
Effective Intracellular Concentration	20 mM	Rat hippocampal slices (for blocking Na ⁺ conductances)	

Note: The intracellular IC₅₀ is estimated based on a study comparing QX-314 to a novel compound, BW-031, which had an IC₅₀ of 9.5 µM and was ~6-fold more potent than QX-314.[5]

Table 2: In Vivo Efficacy and Properties

Parameter	Value	Animal Model/Assay	Reference
EC ₅₀ (IVRA)	0.15 ± 0.02%	Rat tail intravenous regional anesthesia	[10]
Effective Concentration (Sensory Block)	10, 30, and 70 mM	Guinea pig intradermal wheal assay, mouse tail-flick test	
Effective Concentration (Motor Block)	10, 30, and 70 mM	Mouse sciatic nerve blockade model	
Duration of Sensory Block (70 mM QX-314)	540 ± 134 min	Mouse tail-flick test	
Duration of Motor Block (70 mM QX-314)	282 ± 113 min	Mouse sciatic nerve blockade model	
Duration of Nociceptive Block (0.2% QX-314 + 1% Lidocaine)	~1.5 hours	Rat subcutaneous injection	[6]
Duration of Nociceptive Block (0.2% QX-314 + 2% Lidocaine)	~9 hours	Rat perisciatic nerve injection	[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **QX-314 chloride**.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the intracellular application of **QX-314 chloride** to a single neuron using the whole-cell patch-clamp technique to study its effects on ion channels and neuronal excitability.

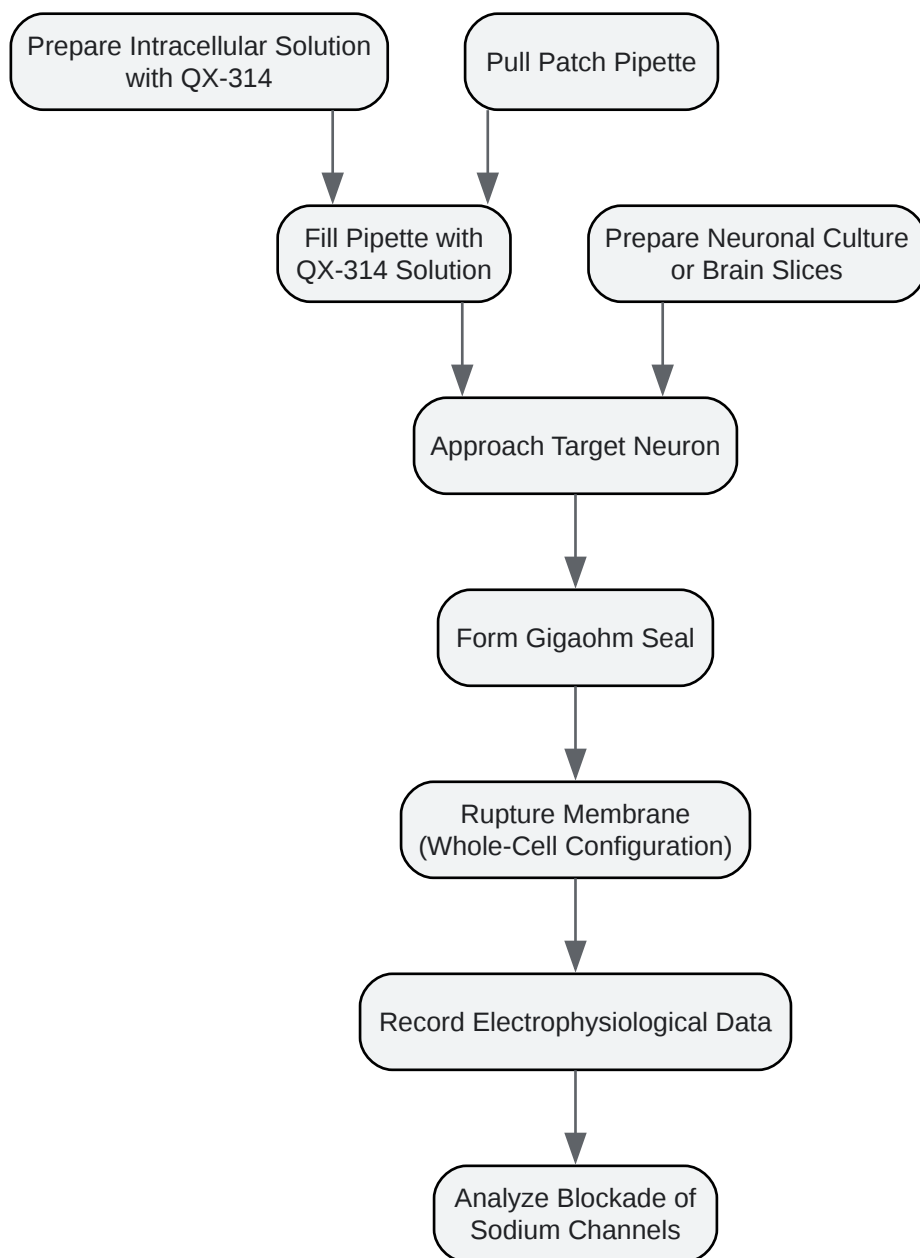
4.1.1. Preparation of Intracellular Solution with **QX-314 Chloride**

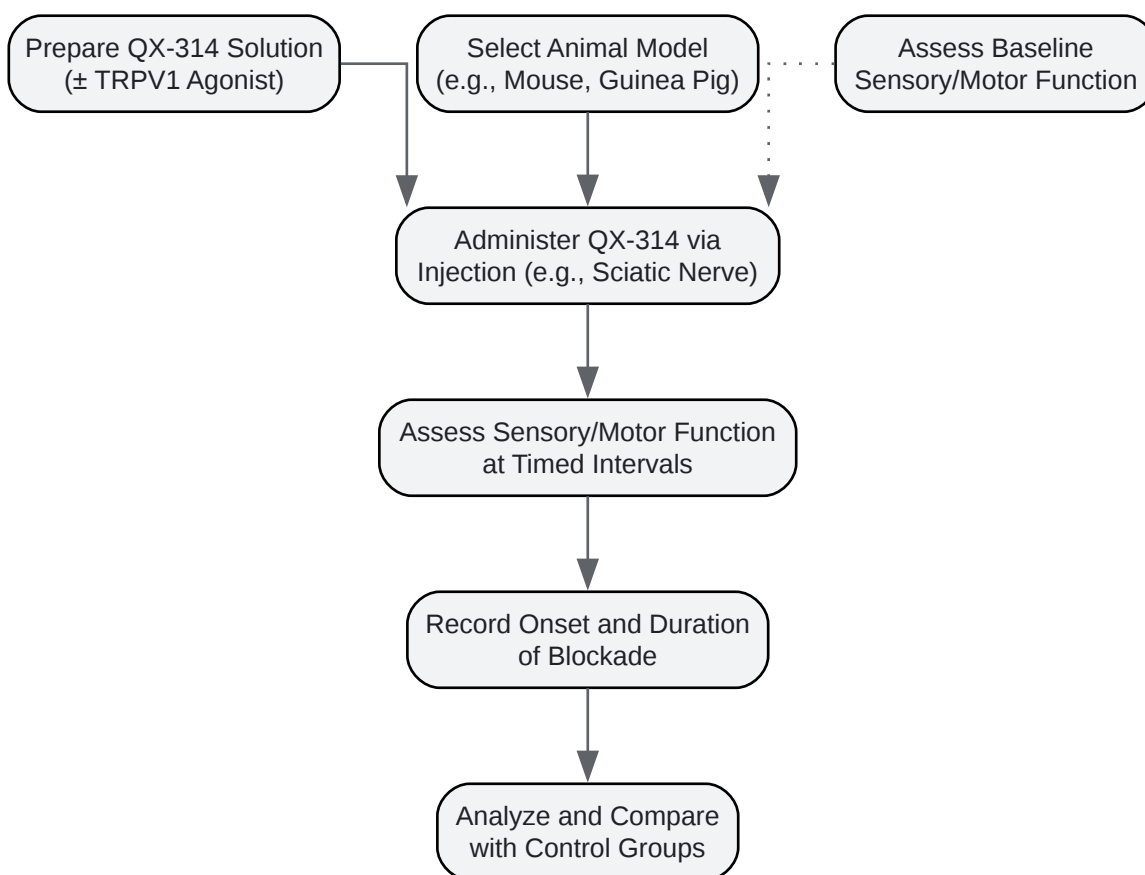
- Prepare a potassium-based or cesium-based intracellular solution appropriate for the target neurons and the specific ion channels under investigation. A common potassium-based solution contains (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP.
- Adjust the pH of the solution to 7.2-7.4 using KOH.
- Measure and adjust the osmolarity to be slightly lower (10-20 mOsm) than the extracellular solution.
- Dissolve **QX-314 chloride** directly into the intracellular solution to the desired final concentration (typically ranging from 1 to 10 mM).
- Filter the final solution through a 0.22 μm syringe filter to remove any particulate matter.
- Aliquot the solution and store at -20°C . Thaw and keep on ice on the day of the experiment.

4.1.2. Whole-Cell Patch-Clamp Recording Procedure

- Prepare acute brain slices or cultured neurons according to standard laboratory procedures.
- Transfer the preparation to the recording chamber of an upright or inverted microscope equipped with differential interference contrast (DIC) optics and a perfusion system.
- Continuously perfuse the preparation with oxygenated artificial cerebrospinal fluid (aCSF) at a constant flow rate.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
- Back-fill the patch pipette with the QX-314-containing intracellular solution.
- Under visual guidance, approach a target neuron with the patch pipette while applying positive pressure.
- Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. This allows the QX-314 in the pipette to diffuse into the cell.
- Monitor the blockade of voltage-gated sodium channels by observing the diminishment or complete abolition of action potentials in current-clamp mode or sodium currents in voltage-clamp mode. The onset of the block is typically progressive over several minutes as the QX-314 equilibrates within the cell.





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